5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -

5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Catalog Number: EVT-3731103
CAS Number:
Molecular Formula: C12H7F4N5
Molecular Weight: 297.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic organic compound. Its structure contains a [, , ]triazolo[1,5-a]pyrimidine core, with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 7-position. This compound belongs to a class of compounds known as triazolopyrimidines, which have shown potential as inhibitors of various biological targets.

Preladenant

Compound Description: Preladenant is a potent and highly selective adenosine A2A receptor antagonist . It demonstrates therapeutic potential for Parkinson's disease and depression . Preladenant exhibits over 1000-fold selectivity for A2A receptors compared to other adenosine receptors .

Relevance: Although not explicitly providing the structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, one paper discusses the development of A2A receptor-targeting imaging agents based on the "pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core of preladenant" . This suggests that 5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine likely shares this core structure with preladenant, making it a structurally related compound.

SCH 412348 (7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)

Compound Description: SCH 412348 is another potent and selective A2A receptor antagonist . Similar to preladenant, it exhibits high selectivity for A2A receptors and shows potential for treating Parkinson's disease and depression .

7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: [18F]MNI-444 is a PET radiopharmaceutical designed for mapping A2A receptors in the brain . It was developed alongside [123I]MNI-420 from a series of A2A ligands based on the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core .

7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical also designed for mapping A2A receptors in the brain. Like [18F]MNI-444, it was developed from a series of A2A ligands based on the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core .

N-[3,5-Difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM338)

Compound Description: DSM338 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis .

5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate (TTI-237)

Compound Description: TTI-237 is a novel microtubule-active compound with in vivo antitumor activity . It is classified as a triazolo[1,5a]pyrimidine, a class not previously known to bind tubulin .

Properties

Product Name

5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Molecular Formula

C12H7F4N5

Molecular Weight

297.21 g/mol

InChI

InChI=1S/C12H7F4N5/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)21-11(18-8)19-10(17)20-21/h1-5H,(H2,17,20)

InChI Key

QFUODSTYZVGYMC-UHFFFAOYSA-N

Solubility

3.3 [ug/mL]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.